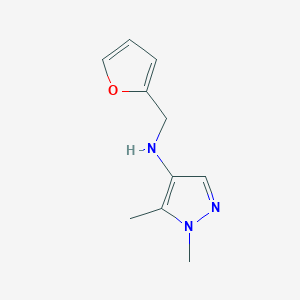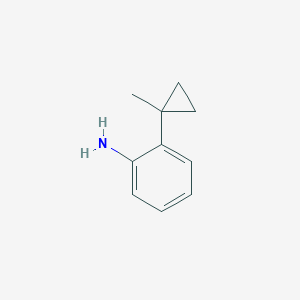
2-(1-Methylcyclopropyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylcyclopropyl)aniline, also known as Benzenamine, 2-(1-methylcyclopropyl)-, is an organic compound with the molecular formula C10H13N and a molecular weight of 147.2169 g/mol . This compound features a cyclopropyl group attached to the aniline moiety, making it a unique derivative of aniline.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylcyclopropyl)aniline typically involves the cyclopropanation of aniline derivatives. One common method is the reaction of aniline with 1-methylcyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methylcyclopropyl)aniline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed:
Oxidation: Nitro derivatives, quinones.
Reduction: Aniline derivatives.
Substitution: Nitroanilines, halogenated anilines.
Scientific Research Applications
2-(1-Methylcyclopropyl)aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclopropyl)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes . In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Aniline: The parent compound, lacking the cyclopropyl group.
2-Methylcyclopropylaniline: Similar structure but with a different substitution pattern.
Cyclopropylaniline: Another derivative with a cyclopropyl group attached to the aniline ring.
Uniqueness: 2-(1-Methylcyclopropyl)aniline is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-(1-methylcyclopropyl)aniline |
InChI |
InChI=1S/C10H13N/c1-10(6-7-10)8-4-2-3-5-9(8)11/h2-5H,6-7,11H2,1H3 |
InChI Key |
OEFXKZHXLSCUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1-Hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B11727411.png)

![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11727421.png)
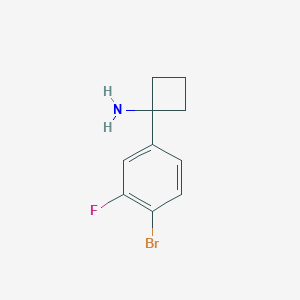
![2-Cyano-N-[(methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enamide](/img/structure/B11727441.png)
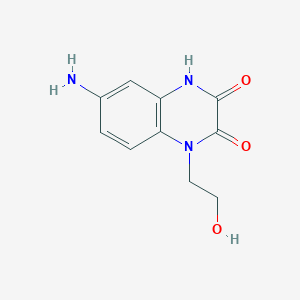

![N'-[1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11727452.png)
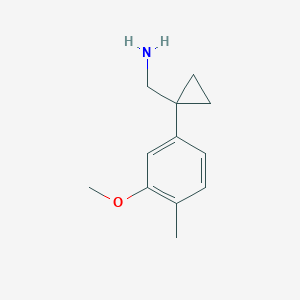
![{[(2-Aminophenyl)carbonyl]amino}acetate](/img/structure/B11727463.png)
![3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727465.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727472.png)
